molecular formula C13H14ClNO3 B12883093 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide CAS No. 21863-83-2

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide

Cat. No.: B12883093
CAS No.: 21863-83-2
M. Wt: 267.71 g/mol
InChI Key: SRTVMLYDJQILII-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethyl-substituted tetrahydrofuran ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, dimethyl malonate, and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with dimethyl malonate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl isocyanate: Used in the preparation of isothiocyanates.

    4-Chlorophenyl phosphorodichloridate: Used as a phosphorylation agent.

    N-(4-Chlorophenyl)-alanine derivatives: Studied for antimicrobial activity.

Uniqueness

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide stands out due to its unique combination of a chlorophenyl group and a dimethyl-substituted tetrahydrofuran ring, which imparts distinct chemical and biological properties

Properties

CAS No.

21863-83-2

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-5,5-dimethyl-2-oxooxolane-3-carboxamide

InChI

InChI=1S/C13H14ClNO3/c1-13(2)10(7-3-5-8(14)6-4-7)9(11(15)16)12(17)18-13/h3-6,9-10H,1-2H3,(H2,15,16)

InChI Key

SRTVMLYDJQILII-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(=O)O1)C(=O)N)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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